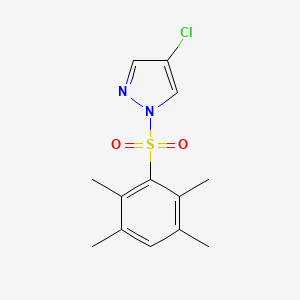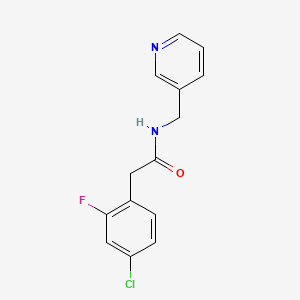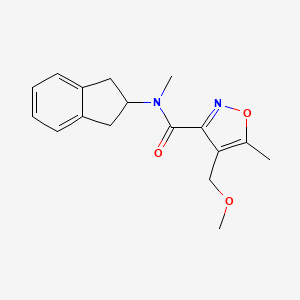![molecular formula C19H20N4O B5331903 [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B5331903.png)
[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone is a complex organic compound with a unique structure that combines a pyrazole ring, a piperidine ring, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized by the cyclization of a suitable amine with a dihalide under basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring is formed through the reaction of an α-amino ketone with an aldehyde in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and pyrrole rings through a series of condensation reactions, typically using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted pyrazole, piperidine, and pyrrole derivatives
科学研究应用
Chemistry
In chemistry, [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and require further investigation.
相似化合物的比较
Similar Compounds
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Bis(2-ethylhexyl) terephthalate
- Palladium(II) acetate
Uniqueness
Compared to similar compounds, [4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone stands out due to its unique combination of three different heterocyclic rings
属性
IUPAC Name |
[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(17-7-4-10-20-17)23-11-8-15(9-12-23)18-16(13-21-22-18)14-5-2-1-3-6-14/h1-7,10,13,15,20H,8-9,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVDWHKXYNKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=NN2)C3=CC=CC=C3)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N'-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5331825.png)
![2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5331831.png)
![N~4~-(2-ethoxy-3-methoxybenzyl)-N~4~-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5331841.png)
![2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B5331849.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331853.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5331868.png)

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5331879.png)
![1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea](/img/structure/B5331888.png)
![N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-2-hydroxypropanamide](/img/structure/B5331902.png)
![2,2,2-trifluoro-N-{4-[N-(3,4,5-triethoxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5331914.png)

![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}quinoline](/img/structure/B5331922.png)
